2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide
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Overview
Description
2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide is a synthetic organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound is characterized by its unique structure, which includes an ethoxy group, dimethyl groups, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, urea, and appropriate alkylating agents. The reaction conditions may involve:
Condensation reactions: Using catalysts such as p-toluenesulfonic acid.
Cyclization reactions: Employing heat and solvents like ethanol.
Alkylation reactions: Utilizing alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:
Continuous flow reactors: For efficient heat and mass transfer.
Purification steps: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include:
Inhibition of dihydrofolate reductase: Leading to disruption of folate metabolism.
Interference with DNA synthesis: Resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide.
- **2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide.
Uniqueness
The uniqueness of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-propylacetamide lies in its specific structural features, such as the ethoxy and dimethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H22N4O4 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C16H22N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-6-2)10(3)8-18-14(12)19(4)16(20)23/h8H,5-7,9H2,1-4H3,(H,17,21) |
InChI Key |
NXIXQUUHSGJKOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)OCC |
Origin of Product |
United States |
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